molecular formula C20H19N5O4S B2485811 N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903312-10-7

N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2485811
CAS RN: 903312-10-7
M. Wt: 425.46
InChI Key: VSEUJEQGGVEPHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring system can be achieved through various methods. A common approach involves the cyclization of acyl hydrazides in the presence of appropriate reagents or conditions. For instance, the design and synthesis of N-substituted benzamides incorporating the 1,3,4-oxadiazole ring have been demonstrated, starting from basic acetic acids and proceeding through a series of steps including esterification, hydrazide formation, and cyclization in the presence of carbon disulfide to afford the oxadiazole core (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole moiety can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. These techniques provide detailed information about the atomic arrangement and geometry of the molecule. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing insights into its molecular conformation and intermolecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole ring are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of multiple reactive sites. These reactions can be exploited to generate a wide array of derivatives with diverse biological activities. The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide showcases the reactivity of the oxadiazole ring, where N-substitution was achieved through reaction with bromoacetyl bromide in basic media, followed by coupling with thiol derivatives (Siddiqui et al., 2013).

Mechanism of Action

    Target of Action

    The compound contains a benzoxazole moiety, which is known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific target would depend on the exact context in which this compound is used.

properties

IUPAC Name

N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13(26)22-15-8-5-9-16(10-15)23-17(27)12-30-20-25-24-18(29-20)11-21-19(28)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,28)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEUJEQGGVEPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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